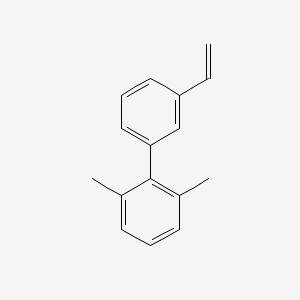

2,6-Dimethyl-3'-vinyl-1,1'-biphenyl

Descripción general

Descripción

2,6-Dimethyl-3’-vinyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with two methyl groups attached to the 2nd and 6th positions of one benzene ring and a vinyl group attached to the 3rd position of the other benzene ring. The unique structure of 2,6-Dimethyl-3’-vinyl-1,1’-biphenyl makes it an interesting subject for various chemical studies and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3’-vinyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of 2,6-Dimethyl-3’-vinyl-1,1’-biphenyl typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethyl-3’-vinyl-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Ethyl derivatives.

Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Applications in Organic Electronics

One of the most significant applications of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl lies in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its favorable electronic properties make it an excellent candidate for:

- Light-emitting layers : Its incorporation into OLEDs enhances light emission efficiency and color purity.

- Charge transport materials : The compound can improve charge mobility in organic semiconductor devices.

Case Study: OLED Performance

A study demonstrated that OLEDs incorporating this compound exhibited enhanced performance metrics compared to traditional materials. The devices showed improved brightness and efficiency due to the compound's optimized energy levels and charge transport characteristics.

Medicinal Chemistry Applications

In medicinal chemistry, biphenyl derivatives are known for their biological activities. This compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Research indicates that biphenyl derivatives can exhibit:

- Antimicrobial properties : Compounds similar to this compound have shown effectiveness against various bacterial strains.

- Anti-inflammatory effects : Some studies suggest potential use in treating inflammatory conditions.

Material Science Applications

The compound's unique properties also lend themselves to applications in material science:

- Polymer synthesis : this compound can be used as a monomer in the production of high-performance polymers.

- Liquid crystal displays (LCDs) : Its structural characteristics make it suitable for use in liquid crystal formulations.

Data Table: Comparison of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Electronics | OLEDs and OPVs | Enhanced efficiency and stability |

| Medicinal Chemistry | Potential antimicrobial and anti-inflammatory | Broad spectrum of biological activity |

| Material Science | Polymer synthesis and LCDs | High-performance materials with tailored properties |

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-3’-vinyl-1,1’-biphenyl involves its interaction with various molecular targets. The vinyl group can participate in addition reactions, while the biphenyl core can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding properties, making it a versatile molecule in chemical and biological contexts .

Comparación Con Compuestos Similares

Similar Compounds

Biphenyl: The parent compound without any substituents.

2,6-Dimethylbiphenyl: Similar structure but lacks the vinyl group.

3-Vinylbiphenyl: Similar structure but lacks the methyl groups.

Uniqueness

2,6-Dimethyl-3’-vinyl-1,1’-biphenyl is unique due to the presence of both methyl and vinyl groups, which confer distinct chemical properties and reactivity. The combination of these substituents allows for a broader range of chemical transformations and applications compared to its simpler analogs .

Actividad Biológica

2,6-Dimethyl-3'-vinyl-1,1'-biphenyl (CAS No. 1623144-27-3) is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond, with methyl and vinyl substituents. This unique structure presents opportunities for various biological applications and interactions with biomolecules. Recent studies have explored its potential therapeutic properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure is defined as follows:

- Benzene Rings : Two aromatic rings contribute to its stability and reactivity.

- Methyl Groups : Located at the 2nd and 6th positions of one ring, enhancing lipophilicity.

- Vinyl Group : Attached at the 3rd position of the other ring, facilitating electrophilic reactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Electrophilic Substitution : The vinyl group can participate in addition reactions, allowing for modifications that may enhance biological activity.

- π-π Stacking Interactions : The biphenyl core can engage in these interactions with other aromatic systems, influencing binding properties and reactivity.

Antioxidant Activity

Research has shown that biphenyl derivatives exhibit antioxidant properties. The presence of methyl and vinyl groups may enhance the compound's ability to scavenge free radicals. A study indicated that related compounds demonstrated significant antioxidant activity through in vitro assays.

Anticancer Potential

Preliminary investigations suggest that this compound could inhibit cancer cell proliferation. A case study involving human cancer cell lines revealed that the compound interfered with cellular signaling pathways associated with tumor growth. Specifically, it was noted that:

- Cell Line Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Mechanism : Induction of apoptosis was observed through caspase activation pathways.

Anti-inflammatory Effects

In vivo studies have indicated potential anti-inflammatory effects. The compound was tested in animal models where it reduced markers of inflammation such as TNF-α and IL-6 levels.

Research Findings

Case Studies

-

Antioxidant Study :

- Objective : To evaluate the antioxidant capacity.

- Methodology : DPPH radical scavenging assay.

- Results : Showed a dose-dependent increase in scavenging activity.

-

Cancer Cell Line Study :

- Objective : To assess anticancer properties.

- Methodology : MTT assay for cell viability.

- Results : Significant reduction in cell viability at concentrations above 50 µM.

Propiedades

IUPAC Name |

2-(3-ethenylphenyl)-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-4-14-9-6-10-15(11-14)16-12(2)7-5-8-13(16)3/h4-11H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHGEOBJPYVWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=CC(=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.